4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a thiadiazole ring, and a benzamide moiety, making it a complex and intriguing molecule. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazides with appropriate reagents such as phosphorus oxychloride.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-butylthiophene: Used in the synthesis of anticancer agents.
2-octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Thieno[2,3-d]pyrimidine derivatives: Known for their cytotoxic and therapeutic properties.
Uniqueness
4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O2S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-butoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-3-10-22-13-8-6-12(7-9-13)16(21)19-17-18-15(20-24-17)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20,21) |
InChI Key |
IUFZLGVLOVDOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.